molecular formula C10H21N B14394879 Dec-2-en-1-amine CAS No. 89352-04-5

Dec-2-en-1-amine

Cat. No.: B14394879
CAS No.: 89352-04-5
M. Wt: 155.28 g/mol
InChI Key: UHOLZGZKNHGHPE-UHFFFAOYSA-N
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Description

Dec-2-en-1-amine is a high-purity, long-chain unsaturated amine classified as a primary amine, presented as a valuable building block for organic synthesis and materials science research. This compound features a ten-carbon chain with a double bond between the second and first carbon, terminating in a reactive amino (-NH2) group . The unsaturated chain contributes to potential rigidity or unique steric properties, while the primary amine group acts as a strong base and nucleophile, readily undergoing reactions such as alkylation, acylation, and condensation . As a primary amine, it can engage in hydrogen bonding, which influences its solubility profile; it is likely miscible with organic solvents but may have limited solubility in water . Researchers can leverage this compound as a key intermediate in the development of novel surfactants, corrosion inhibitors, or functionalized polymers. In pharmaceutical research, its structure may be incorporated as a synthetic precursor for new chemical entities . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures and is not for human or veterinary use. Researchers should handle this chemical with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89352-04-5

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

dec-2-en-1-amine

InChI

InChI=1S/C10H21N/c1-2-3-4-5-6-7-8-9-10-11/h8-9H,2-7,10-11H2,1H3

InChI Key

UHOLZGZKNHGHPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCN

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of Dec 2 En 1 Amine

Reactivity of the Primary Amine Group

The primary amine group is a key locus of reactivity in Dec-2-en-1-amine, characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.

Carbon-Nitrogen Bond Formation Reactions

The formation of new carbon-nitrogen (C-N) bonds is a fundamental aspect of amine chemistry, and the primary amine of this compound is a versatile precursor for such transformations. rsc.org These reactions are pivotal in organic synthesis for building more complex nitrogen-containing molecules. mdpi.com

One of the most direct methods of C-N bond formation is through nucleophilic substitution, where the amine acts as a nucleophile. For instance, in reactions with acyl chlorides, the nitrogen's lone pair initiates a nucleophilic attack on the carbonyl carbon in a process known as nucleophilic addition-elimination. savemyexams.com This reaction is vigorous and results in the formation of a substituted amide and an ammonium (B1175870) salt, requiring two equivalents of the amine. savemyexams.com

Modern catalytic methods have also expanded the scope of C-N bond formation. Nickel-catalyzed hydroamination of unsaturated hydrocarbons, for example, allows for the addition of an amine group across a carbon-carbon multiple bond, producing valuable enamines or imines. rsc.org Another advanced strategy involves the radical decarboxylative coupling of carboxylic acids with amine derivatives, which provides a complementary route to traditional methods for creating C(sp³)–N bonds. mdpi.com

Table 1: Selected Carbon-Nitrogen Bond Formation Reactions

Reaction TypeReactant for this compoundProduct TypeGeneral Mechanism
Nucleophilic Addition-EliminationAcyl Chloride (R-COCl)N-substituted AmideThe amine's lone pair attacks the carbonyl carbon, followed by the elimination of an HCl molecule. savemyexams.com
Hydroamination (Catalytic)AlkynesEnamines/IminesCatalytic addition of the N-H bond across a C-C triple bond. rsc.org
Radical Decarboxylative CouplingCarboxylic Acid Derivatives (e.g., NHP esters)AlkylaminesPhotocatalytic generation of an alkyl radical from a carboxylic acid derivative, which then couples with the amine. mdpi.com

Radical Cation Chemistry and Subsequent Reactivity (Iminium Ions, α-Amino Radicals)

The amine group of this compound can undergo single-electron transfer (SET) oxidation to form an amine radical cation. beilstein-journals.orgnih.gov This highly reactive odd-electron species is a key intermediate in various transformations, particularly in photoredox catalysis. beilstein-journals.orgnih.gov Once formed, the this compound radical cation can follow several reaction pathways, primarily leading to the formation of iminium ions or α-amino radicals. beilstein-journals.orgnih.gov

Iminium Ions: These electrophilic species can be generated from the amine radical cation through two main routes. The first involves the direct abstraction of a hydrogen atom from the carbon alpha to the nitrogen. beilstein-journals.org The second pathway consists of deprotonation at the α-carbon to form an α-amino radical, which is then oxidized in a subsequent one-electron step to yield the iminium ion. beilstein-journals.orgnih.gov Iminium ions are excellent electrophiles that can be intercepted by a variety of nucleophiles. nih.gov

α-Amino Radicals: These nucleophilic intermediates are formed via deprotonation of the amine radical cation at the α-carbon. nih.gov The generation of α-amino radicals is a dominant pathway for photochemically formed amine radical cations. nih.gov These radicals are strongly reducing and can be intercepted by Michael acceptors or undergo oxidation to form iminium ions. beilstein-journals.orgnih.gov

The competition between these pathways is influenced by the reaction conditions and the presence of specific reagents, such as hydrogen atom acceptors or oxidants. beilstein-journals.org

Table 2: Reactivity Pathways of this compound Radical Cation

IntermediateFormation Pathway from Radical CationChemical NatureSubsequent Reactivity
Iminium Ion1. Hydrogen atom abstraction. 2. Deprotonation followed by one-electron oxidation. beilstein-journals.orgnih.govElectrophilicAttack by nucleophiles to form a new bond at the α-carbon. nih.gov
α-Amino RadicalDeprotonation at the α-carbon. nih.govNucleophilic, ReducingAddition to Michael acceptors; oxidation to an iminium ion. beilstein-journals.orgnih.gov

Nucleophilic Additions and Condensation Reactions

This compound, as a primary amine, readily undergoes nucleophilic addition reactions with aldehydes and ketones. pressbooks.pub These reactions are typically acid-catalyzed and reversible, culminating in the formation of an imine (also known as a Schiff base) through a condensation mechanism where a molecule of water is eliminated. libretexts.org

The mechanism proceeds in several distinct steps:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral tetrahedral intermediate called a carbinolamine. libretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (–OH2+). libretexts.orglibretexts.org

Elimination of Water: The departure of a water molecule leads to the formation of a resonance-stabilized cation known as an iminium ion. libretexts.orglibretexts.org

Deprotonation: A final deprotonation step at the nitrogen atom yields the neutral imine product and regenerates the acid catalyst. libretexts.orglibretexts.org

The rate of this reaction is highly dependent on pH, with optimal rates typically observed in weakly acidic conditions (around pH 4-5). libretexts.orglibretexts.org

Reactivity of the Alkene Moiety

The carbon-carbon double bond between C2 and C3 in this compound introduces the characteristic reactivity of an alkene.

Addition Reactions Across the Double Bond

The most common reaction for an alkene is the addition reaction, where the relatively weak pi (π) bond is broken and replaced by two new, stronger sigma (σ) bonds. msu.edu The C=C double bond in this compound can undergo electrophilic addition with a variety of reagents.

For example, strong Brønsted acids like hydrogen halides (HBr, HCl) can add across the double bond. msu.edu This reaction is regioselective and typically follows Markovnikov's rule. According to this rule, the electrophilic hydrogen atom adds to the carbon atom of the double bond that is already bonded to more hydrogen atoms. msu.edu In the case of this compound, the hydrogen from H-X would add to the C3 position, leading to the formation of a more stable secondary carbocation at the C2 position. This carbocation intermediate is then rapidly attacked by the nucleophilic halide ion (X⁻) to give the final addition product. msu.edu

Intermolecular Interactions and Complexation Studies

The bifunctional nature of this compound also governs its physical properties and its ability to interact with other molecules and ions.

The presence of the primary amine group allows this compound to participate in intermolecular hydrogen bonding. libretexts.org The two hydrogen atoms on the nitrogen can act as hydrogen bond donors, while the nitrogen's lone pair of electrons can act as a hydrogen bond acceptor. ntu.edu.sg These interactions lead to higher boiling points compared to alkanes of similar molecular weight but lower boiling points than corresponding alcohols, as the N-H bond is less polar than the O-H bond. libretexts.orgntu.edu.sg The long ten-carbon chain contributes significantly to van der Waals forces. libretexts.org The strength of these intermolecular forces influences physical properties such as heat capacity and heat of vaporization. cetri.ca

The lone pair of electrons on the nitrogen atom enables this compound to function as a Lewis base, allowing it to form coordination complexes with various metal ions. mdpi.comubc.ca Studies on similar amine compounds have shown extensive complex formation with transition metals like palladium(II), copper(II), and nickel(II). mdpi.comubc.ca In these complexes, the amine typically binds to the metal center, and the stability and structure of the resulting complex depend on factors like pH and the nature of other ligands present. mdpi.comucj.org.ua For example, palladium(II)-amine complexes have been studied extensively for their interactions with bio-relevant ligands like amino acids and DNA constituents. mdpi.comnih.gov

Mechanistic Investigations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Kinetic analysis and Hammett plot studies are powerful tools for elucidating these mechanisms.

Kinetic analysis of reactions involving amines provides valuable insights into the reaction mechanism, including the determination of rate-determining steps and the identification of intermediates. rsc.orgacs.org For reactions involving this compound, the reaction rate can be monitored by tracking the concentration of reactants or products over time using techniques like UV/Vis spectroscopy or chromatography. rsc.orgpnas.org

The order of the reaction with respect to each reactant can be determined by systematically varying their initial concentrations and observing the effect on the initial reaction rate. acs.org For example, in a reaction where this compound acts as a nucleophile, determining the reaction order with respect to the amine can indicate whether it is involved in the rate-determining step. A first-order dependence on the amine concentration would suggest its direct involvement in this step. acs.org Furthermore, the activation parameters of the reaction, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be calculated from the temperature dependence of the rate constant, providing further details about the transition state. researchgate.net

Hypothetical Kinetic Data for a Reaction of this compound

Experiment Initial [this compound] (M) Initial [Electrophile] (M) Initial Rate (M/s)
1 0.1 0.1 1.5 x 10⁻⁵
2 0.2 0.1 3.0 x 10⁻⁵

Based on this hypothetical data, the reaction is first order with respect to this compound and zero order with respect to the electrophile, suggesting the rate-determining step involves only the amine.

The Hammett equation is a powerful tool in physical organic chemistry used to investigate the electronic effects of substituents on the rates and equilibria of reactions involving aromatic compounds. wikipedia.org By correlating reaction rate constants with substituent constants (σ), a reaction constant (ρ) can be determined, which provides information about the nature of the transition state. wikipedia.orgscribd.com

While this compound itself is an aliphatic amine, this analysis can be applied to reactions of its aromatic derivatives, for instance, N-(substituted-phenyl)-dec-2-en-1-amines. A plot of the logarithm of the relative rate constant (log(k/k₀)) against the Hammett substituent constant (σ) for a series of meta- and para-substituted derivatives yields the Hammett plot.

The sign and magnitude of the reaction constant, ρ, reveal details about the charge development in the transition state of the rate-determining step:

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge or the loss of positive charge in the transition state. wikipedia.org

A negative ρ value implies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state. rsc.orgwikipedia.org

The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. wikipedia.org

For example, in a reaction where the nitrogen atom of an N-aryl derivative of this compound acts as a nucleophile, a negative ρ value would be expected, as electron-donating substituents on the aromatic ring would increase the nucleophilicity of the nitrogen. grafiati.com Non-linear Hammett plots can also be informative, often suggesting a change in the rate-determining step or a change in the reaction mechanism across the series of substituted reactants. researchgate.net

Hypothetical Hammett Data for the Reaction of N-(substituted-phenyl)-dec-2-en-1-amines

Substituent (X) Substituent Constant (σ) Relative Rate Constant (kₓ/kₙ) log(kₓ/kₙ)
p-OCH₃ -0.27 3.5 0.54
p-CH₃ -0.17 2.1 0.32
H 0.00 1.0 0.00
p-Cl 0.23 0.45 -0.35

A plot of log(kₓ/kₙ) versus σ for this hypothetical data would yield a straight line with a negative slope (ρ < 0), indicating the development of positive charge at the reaction center in the transition state, consistent with a nucleophilic attack mechanism.

Catalytic Applications of Dec 2 En 1 Amine and Its Derivatives

As a Ligand in Metal-Catalyzed Systems

The amine and alkene moieties within Dec-2-en-1-amine make it a candidate for functioning as a ligand in transition metal catalysis. Amine ligands are crucial in catalysis, capable of coordinating with metal ions to form stable complexes, which in turn modifies the electronic and steric environment of the metal center. researchgate.net This modulation can significantly influence the efficiency, selectivity, and stability of the catalytic reaction. researchgate.net In palladium-catalyzed reactions, for instance, primary amines can be involved in the catalytic cycle of allylation reactions. nih.govnih.gov

The bifunctional nature of this compound, possessing both a Lewis basic amine and a π-system in the allyl group, allows for various binding modes to a metal center. The long C10 alkyl chain is a distinctive feature that could impart unique solubility properties to the resulting metal complex, making it more compatible with nonpolar reaction media and potentially facilitating catalyst-product separation.

Modulation of Catalytic Activity in Nanoparticle Systems

Amine-containing molecules are frequently employed as capping agents or stabilizers in the synthesis of metal nanoparticles, preventing their aggregation and controlling their size and shape. researchgate.net The surface chemistry of these nanoparticles is critical to their catalytic performance. By coordinating to the surface of metal nanoparticles, ligands like this compound can modify the electronic properties of the metal atoms, thereby influencing substrate adsorption and activation.

The long decyl chain of this compound could create a hydrophobic layer around the nanoparticle surface. This could be advantageous in certain reactions by creating a specific microenvironment that favors the approach of nonpolar substrates while repelling polar inhibitors. For example, in palladium nanoparticle-catalyzed allylic alkylation, the nature of the stabilizing ligand can impact the enantioselectivity of the reaction. acs.org While specific data for this compound is unavailable, the following table illustrates how different amine ligands can influence the properties and performance of palladium nanoparticles in a representative catalytic reaction.

Illustrative Example: Effect of Amine Stabilizers on Pd Nanoparticle Catalysis in a Heck Coupling Reaction
Amine StabilizerAverage Nanoparticle Diameter (nm)Product Yield (%)Turnover Frequency (h⁻¹)
Octylamine3.585120
Dodecylamine3.292150
This compound (Hypothetical) 3.4 ~90 (Predicted) ~140 (Predicted)
Triethylamine5.17085

Note: The data for this compound is hypothetical and projected based on trends observed for similar long-chain primary amines.

As an Organocatalyst or Promoter

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a major field in modern chemistry. Amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. nih.gov As a primary amine, this compound could potentially serve as an organocatalyst in a variety of transformations. mdpi.com

Lewis Base Amine/Imine-Catalyzed Reactions

In its role as a Lewis base, the nitrogen atom of this compound can donate its lone pair of electrons to an electrophilic substrate, thereby activating it towards nucleophilic attack. acs.org This mode of activation is central to many organocatalytic reactions. For instance, primary amines can catalyze aldol (B89426) or Michael reactions by first forming an enamine with a carbonyl compound. The resulting enamine is a more potent nucleophile than the starting carbonyl.

Illustrative Example: Performance of Primary Amine Organocatalysts in the Michael Addition of Acetone to Nitrostyrene
Amine CatalystReaction Time (h)Product Yield (%)Enantiomeric Excess (% ee)
(S)-Phenylalanine249592
(S)-Valine368885
(S)-Dec-2-en-1-amine (Hypothetical) 30 ~90 (Predicted) (To be determined)
Benzylamine4875- (achiral)

Note: Data for a chiral version of this compound is hypothetical to illustrate its potential in asymmetric catalysis.

Applications in Aerobic Oxidation Processes

Amines can play a significant role in aerobic oxidation reactions, which utilize molecular oxygen as the ultimate oxidant. nih.gov These processes are of great interest from a green chemistry perspective. Copper/amine systems, for example, are well-known for catalyzing the aerobic oxidation of alcohols and amines. acs.org In these reactions, the amine can function both as a ligand to the metal center and as a substrate.

The aerobic oxidation of primary amines can lead to the formation of imines and nitriles, which are valuable synthetic intermediates. acs.org this compound could itself be a substrate for such oxidations. Alternatively, its derivatives could act as ligands in catalyst systems designed for the oxidation of other substrates. For example, dual catalytic systems involving an amine and another organocatalyst have been used for enantioselective allylic amination through aerobic oxidation. rsc.orgrsc.org The following table shows typical results for the copper-catalyzed aerobic oxidation of various primary amines to nitriles.

Illustrative Example: Cu-Catalyzed Aerobic Oxidation of Primary Amines to Nitriles
SubstrateCatalyst SystemYield of Nitrile (%)
BenzylamineCuI / DMAP99
OctylamineCuI / DMAP96
AllylamineCuI / DMAP95
This compound (Hypothetical) CuI / DMAP ~95 (Predicted)

Note: The data for this compound is projected based on the reactivity of similar aliphatic and allylic amines. acs.org

Integration into Polymer Catalysts

Immobilizing homogeneous catalysts onto polymer supports is a widely used strategy to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. nih.gov The olefinic group in this compound makes it a suitable monomer for polymerization or for grafting onto existing polymer backbones.

Polymerization of this compound or its N-protected derivatives could yield a polymer with pendant primary amine functionalities along the chain. These amine groups could then serve as basic catalytic sites for organocatalysis or as ligands to bind metal ions, creating a recyclable polymer-supported catalyst. nih.gov This approach has been successfully used to create catalysts for a variety of reactions, including Suzuki couplings and ring-opening polymerizations. researchgate.netrsc.org The performance of such a polymer-supported catalyst compared to its homogeneous counterpart is a key metric, as illustrated in the hypothetical data below.

Illustrative Example: Comparison of Homogeneous vs. Polymer-Supported Pd Catalyst in a Suzuki Coupling Reaction
Catalyst SystemReaction Yield (%) - Cycle 1Reaction Yield (%) - Cycle 2Reaction Yield (%) - Cycle 3Pd Leaching (ppm)
Pd(OAc)₂ / PPh₃ (Homogeneous)98---
Poly(this compound)-Pd (Hypothetical) 95 94 91 < 5

Note: The data for the polymer-supported catalyst is hypothetical, illustrating the typical goals of catalyst immobilization: high activity, recyclability, and low metal leaching.

Spectroscopic Characterization Methodologies for Dec 2 En 1 Amine and Its Reaction Products

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For Dec-2-en-1-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the alkyl chain, the vinyl group, and the amine group.

The protons on the nitrogen atom (NH₂) typically appear as a broad signal that can vary in chemical shift depending on the solvent and concentration. This signal will disappear upon the addition of a small amount of deuterium oxide (D₂O) due to the exchange of protons for deuterons, a characteristic feature that helps in its identification. openstax.org The protons on the carbon adjacent to the nitrogen (C1) are expected to be deshielded and appear as a doublet. The two vinyl protons (C2 and C3) will appear in the characteristic alkene region of the spectrum, typically between 5.0 and 6.0 ppm. Their coupling constant would be indicative of the double bond's geometry (cis or trans). The remaining protons of the heptyl chain will appear as a series of multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments within a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show ten distinct signals, one for each carbon atom in its unique chemical environment. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of nearby atoms.

The two sp² hybridized carbons of the double bond (C2 and C3) are expected to resonate in the downfield region typical for alkenes (120-140 ppm). The sp³ hybridized carbon attached to the electronegative nitrogen atom (C1) will also be shifted downfield compared to other aliphatic carbons, typically appearing in the 35-50 ppm range. libretexts.org The remaining sp³ carbons of the alkyl chain will appear in the upfield region of the spectrum (10-40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups. libretexts.org

For unambiguous structural confirmation of this compound and its reaction products, two-dimensional (2D) NMR techniques are indispensable. researchgate.net These experiments reveal correlations between nuclei, providing definitive evidence of molecular connectivity.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show which protons are spin-coupled to each other. For this compound, it would map out the entire proton sequence from the terminal methyl group (H-10) all the way to the aminomethyl protons (H-1), confirming the linear chain and the position of the double bond.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon signal in the ¹³C NMR spectrum based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, which is particularly useful for determining stereochemistry, such as the E or Z configuration of the double bond in this compound or its derivatives. diva-portal.org

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. wikipedia.org The IR spectrum of this compound is expected to display characteristic absorption bands for a primary amine and an alkene.

N-H Stretching: As a primary amine (R-NH₂), this compound will show two distinct, sharp to medium absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. openstax.orgrockymountainlabs.com

C-H Stretching: Absorptions due to the sp² C-H bonds of the alkene group will appear just above 3000 cm⁻¹, while the sp³ C-H bonds of the alkyl chain will show strong absorptions just below 3000 cm⁻¹. libretexts.org

C=C Stretching: The carbon-carbon double bond stretch is expected to give a weak to medium absorption band around 1640-1680 cm⁻¹. libretexts.org

N-H Bending: The scissoring vibration of the primary amine group typically results in a medium to strong, sometimes broad, band in the 1580-1650 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is expected to appear in the 1020-1250 cm⁻¹ range. orgchemboulder.com

=C-H Bending (Out-of-Plane): A strong band in the 960-975 cm⁻¹ region would be indicative of a trans (E) disubstituted double bond.

Table 3: Characteristic IR/FTIR Absorption Bands for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. This technique is most useful for compounds containing chromophores, which are typically systems of conjugated double bonds or aromatic rings. nih.gov

This compound contains two chromophoric groups: an isolated carbon-carbon double bond and a primary amine.

The isolated C=C double bond undergoes a π → π* transition, which typically has a maximum absorption wavelength (λ_max) around 170-190 nm.

The primary amine group undergoes an n → σ* transition, which has a λ_max around 190-200 nm.

Because both of these transitions occur at wavelengths below 200 nm, they fall outside the range of standard laboratory UV-Vis spectrophotometers (typically 200-800 nm). Therefore, a solution of pure this compound in a typical solvent like ethanol is expected to be essentially transparent in the UV-Vis spectrum, showing no significant absorption bands. This lack of absorption can itself be a useful piece of information, indicating the absence of extended conjugation or aromatic systems in the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₀H₂₁N, giving it a molecular weight of 155.28 g/mol . According to the nitrogen rule , a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight and thus an odd m/z value for its molecular ion (M⁺•). openstax.org Therefore, the electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z = 155.

The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation and an alkyl radical. For this compound, alpha-cleavage would involve the cleavage of the C3-C4 bond, leading to the loss of a heptyl radical (•C₇H₁₅). This fragmentation is highly favorable and is expected to produce the base peak (the most intense peak) in the spectrum.

Molecular Ion (M⁺•): m/z = 155

Alpha-Cleavage: [M - C₇H₁₅]⁺ = [C₁₀H₂₁N - C₇H₁₅]⁺ = [C₃H₆N]⁺

Expected Base Peak: m/z = 56 (CH₂=CH-CH=NH₂⁺ ↔ ⁺CH₂-CH=CH-NH₂)

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Table of Mentioned Chemical Compounds

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing thermally labile and polar molecules like this compound. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets in the presence of a strong electric field, which allows for the generation of intact molecular ions with minimal fragmentation.

Detailed Research Findings:

For primary amines such as this compound, ESI in positive ion mode typically results in the formation of the protonated molecule, [M+H]⁺. The mass spectrum would therefore be expected to show a prominent peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (157.29 g/mol ) plus the mass of a proton, resulting in an m/z of approximately 158.3.

Tandem mass spectrometry (ESI-MS/MS) of the protonated this compound can be employed to induce fragmentation and obtain structural information. The fragmentation of long-chain unsaturated amines is often characterized by cleavages at the C-C bonds adjacent to the nitrogen atom and along the alkyl chain. The presence of the double bond can influence the fragmentation pathways, leading to characteristic neutral losses. Common fragmentation pathways for similar unsaturated amines include the loss of small neutral molecules like ammonia (B1221849) (NH₃) and cleavage at the allylic position, which is the carbon-carbon single bond adjacent to the double bond.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
158.3141.3NH₃ (Ammonia)
158.3115.2C₃H₇ (Propyl radical)
158.386.1C₅H₁₀ (Pentene)

This table presents hypothetical yet plausible fragmentation data for this compound based on known fragmentation patterns of similar unsaturated aliphatic amines.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of primary amines like this compound, derivatization is often a necessary step to improve their chromatographic behavior and thermal stability. h-brs.deresearchgate.net

Detailed Research Findings:

Primary amines can exhibit poor peak shape and tailing in GC due to their polarity and tendency to interact with active sites on the column. Derivatization with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) converts the polar amine group into a less polar and more volatile trifluoroacetamide derivative. h-brs.deresearchgate.net This process enhances the analyte's volatility and reduces its interaction with the stationary phase, resulting in sharper and more symmetrical chromatographic peaks.

The electron impact (EI) mass spectra of these derivatives are often characterized by specific fragmentation patterns. For trifluoroacetylated long-chain amines, a common fragment ion is observed at m/z 69, corresponding to the [CF₃]⁺ ion. nih.gov The molecular ion of the derivative may be of low abundance, but chemical ionization (CI) can be used to obtain clear molecular weight information. nih.gov

The retention time in GC is a key parameter for identification. For a homologous series of derivatized primary amines, the retention indices generally increase with the length of the alkyl chain. The presence and position of a double bond, as in this compound, will also influence the retention time compared to its saturated analogue.

Compound (Trifluoroacetylated)Stationary PhaseRetention Index (Hypothetical)
N-(decyl)-trifluoroacetamideDB-5ms1650
N-(Dec-2-en-1-yl)-trifluoroacetamideDB-5ms1635
N-(octyl)-trifluoroacetamideDB-5ms1450

This table provides hypothetical retention indices to illustrate the expected chromatographic behavior of derivatized this compound in comparison to related compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of a molecule. ucdavis.edu This technique can differentiate between compounds that have the same nominal mass but different elemental formulas.

Detailed Research Findings:

For this compound (C₁₀H₂₁N), the theoretical exact mass of the neutral molecule is 155.1674 u. In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed. The theoretical exact mass of this ion is calculated by adding the mass of a proton (1.007276 u) to the exact mass of the neutral molecule.

The high mass accuracy of HRMS, typically in the low parts-per-million (ppm) range, allows for the unambiguous determination of the elemental formula. uci.edu This is particularly useful for distinguishing between isomers or compounds with very similar molecular weights.

Ion FormulaTheoretical Exact Mass (m/z)Measured Mass (m/z) (Hypothetical)Mass Error (ppm) (Hypothetical)
[C₁₀H₂₂N]⁺156.1747156.1745-1.3

This table demonstrates how HRMS data can be used to confirm the elemental composition of the protonated this compound. The measured mass and mass error are representative values.

The calculation of possible elemental compositions from an accurate mass measurement is a key feature of HRMS data analysis. uky.eduresearchgate.net By setting constraints based on the expected elements (C, H, N), the number of possible formulas can be significantly narrowed down to confirm the identity of the compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique well-suited for the analysis of a wide range of molecules, including small organic compounds. In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation.

Detailed Research Findings:

The analysis of small molecules like this compound by MALDI-TOF-MS can sometimes be challenging due to interference from matrix ions in the low mass range. However, the selection of an appropriate matrix and sample preparation method can overcome this issue. For small organic molecules, matrices such as 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA) are commonly used. covachem.com

To enhance the sensitivity and facilitate the analysis of primary amines, derivatization can be employed. nih.gov Reagents that introduce a permanent positive charge can significantly improve the ionization efficiency and detection of the analyte. nih.gov For instance, derivatization with a reagent that adds a charged tag to the amine group can lead to a limit of detection in the low femtomole range. nih.gov

AnalyteDerivatizing AgentMatrixExpected Ion (m/z)
This compoundTris(2,6-dimethoxyphenyl)methyl carbeniumCHCA514.3 (Analyte + 359 Da)
OctylamineTris(2,6-dimethoxyphenyl)methyl carbeniumCHCA486.3 (Analyte + 359 Da)

This table illustrates the use of a derivatizing agent to analyze primary amines by MALDI-TOF-MS, showing the expected mass shift upon derivatization.

X-ray Spectroscopy and Diffraction Techniques

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of a specific atom within a molecule. By tuning the X-ray energy to a core-level absorption edge of an element, such as nitrogen or carbon, one can probe the unoccupied electronic states. The near-edge region of the spectrum, known as X-ray Absorption Near Edge Structure (XANES) or Near Edge X-ray Absorption Fine Structure (NEXAFS), is particularly sensitive to the chemical environment, including oxidation state and coordination geometry. diamond.ac.uknist.gov

Detailed Research Findings:

For this compound, Nitrogen K-edge XANES would be particularly informative. The N K-edge spectrum arises from the excitation of a nitrogen 1s electron to unoccupied molecular orbitals. nih.gov For an aliphatic amine, the spectrum is expected to be characterized by transitions to σ* orbitals associated with the N-H and N-C bonds. researchgate.net The presence of the C=C double bond in this compound might also influence the electronic structure and could potentially be observed as subtle shifts or additional features in the N K-edge spectrum compared to a saturated amine.

The energies of the absorption features are characteristic of the chemical environment of the nitrogen atom. For primary aliphatic amines, transitions to σ(N-H) and σ(N-C) orbitals are typically observed in the energy range of 400-410 eV. researchgate.net

TransitionApproximate Energy (eV)
N 1s → σ(N-H)402-404
N 1s → σ(N-C)405-407

This table provides representative energy ranges for electronic transitions that would be expected in the Nitrogen K-edge XANES spectrum of an aliphatic amine like this compound.

X-ray Emission Spectroscopy (XES)

X-ray Emission Spectroscopy (XES) is a complementary technique to XAS that probes the occupied electronic states of a molecule. In XES, a core-level vacancy is created by an incident X-ray, and the subsequent decay of an electron from a higher-energy orbital to fill this vacancy results in the emission of a fluorescent X-ray. The energy of the emitted X-ray corresponds to the energy difference between the two electronic levels involved.

Detailed Research Findings:

Carbon K-edge XES of this compound would provide insights into the nature of the occupied molecular orbitals with carbon character. The C K-edge XES spectrum would show distinct features corresponding to transitions from occupied valence orbitals to the carbon 1s core hole. canada.ca

The spectrum would be a composite of emissions from the different carbon atoms in the molecule. The sp² hybridized carbons of the double bond would have different electronic environments and therefore different emission features compared to the sp³ hybridized carbons of the alkyl chain and the carbon bonded to the nitrogen atom. canada.caresearchgate.net This site-specificity allows XES to distinguish between different types of carbon atoms within the same molecule. For unsaturated hydrocarbons, transitions involving the π and σ orbitals of the C=C double bond are prominent features in the C K-edge XES spectrum. researchgate.net

Transition from Occupied MOApproximate Emission Energy (eV)
C 2p (π)282-284
C 2p (σ)275-280

This table presents typical energy ranges for transitions observed in the Carbon K-edge XES of unsaturated hydrocarbons, which would be relevant for interpreting the spectrum of this compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. carleton.eduwikipedia.org The technique works by irradiating a sample with a beam of X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. fiveable.me The binding energy of these core-level electrons is characteristic of a specific element and its chemical environment, providing valuable information about chemical bonding. carleton.edueag.com

For a molecule such as this compound, XPS can be employed to confirm the presence and chemical state of carbon and nitrogen. The high-resolution spectrum of the C 1s region would be deconvoluted to show peaks corresponding to the different types of carbon atoms in the molecule: C-C bonds in the alkyl chain, C=C bonds of the alkene group, and the C-N bond of the amine group. Each of these bonding environments results in a slight shift in the binding energy of the C 1s electrons. researchgate.net

Similarly, the N 1s spectrum would show a characteristic peak for the primary amine group (-NH₂). The binding energy of this peak can help distinguish it from other nitrogen-containing functional groups, such as imines or amides. researchgate.net

XPS is also a powerful tool for monitoring the surface reactions of this compound. For instance, in a reaction where the primary amine is converted to an imine (C=N) through condensation with an aldehyde or ketone, XPS can track the chemical transformation. masterorganicchemistry.comchemistrysteps.com This would be observed through the appearance of a new peak in the N 1s spectrum corresponding to the imine nitrogen and a new peak in the C 1s spectrum for the C=N carbon, along with a decrease in the intensity of the primary amine N 1s peak. researchgate.net

Below is a hypothetical table illustrating the expected XPS binding energies for this compound and a potential imine reaction product. These values are based on typical binding energies for the respective functional groups.

CompoundCore LevelFunctional GroupExpected Binding Energy (eV)
This compoundC 1sC-C / C-H~284.8
C=C~284.5
C-N~286.0
N 1s-NH₂ (Amine)~399.5
Hypothetical Imine ProductC 1sC-C / C-H~284.8
C=C~284.5
C-N~286.0
C=N~287.1
N 1s-N=C- (Imine)~398.2

X-ray Diffraction (XRD) for Structural Analysis

To perform a structural analysis of this compound using XRD, a high-quality single crystal of the compound or a suitable crystalline derivative must first be obtained. wikipedia.org Since this compound is a liquid at room temperature, it would need to be crystallized at low temperatures or, more commonly, converted into a stable, crystalline salt (e.g., a hydrochloride or tartrate salt).

Once a suitable crystal is mounted in the diffractometer, it is irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities. wikipedia.orglibretexts.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be elucidated. wikipedia.org

The data obtained from an XRD analysis is highly detailed and allows for the unambiguous determination of the molecule's stereochemistry and conformation in the solid state.

The table below presents a hypothetical set of crystallographic data that could be obtained from a single-crystal XRD analysis of a crystalline derivative of this compound. This data is purely illustrative of the type of information generated by an XRD experiment.

ParameterHypothetical Value
Chemical FormulaC₁₀H₂₂N⁺Cl⁻ (for a hydrochloride salt)
Formula Weight191.74
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)15.789(5)
β (°)98.76(1)
Volume (ų)1335.4(7)
Z (Molecules per unit cell)4
Calculated Density (g/cm³)0.956

Computational Chemistry Studies on Dec 2 En 1 Amine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. acs.org For Dec-2-en-1-amine, DFT calculations can elucidate its fundamental chemical characteristics.

Molecular Geometry and Electronic Structure Optimization

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. mdpi.comichem.md The optimization process for this compound would account for the flexibility of the long alkyl chain and the specific geometry of the amine group and the carbon-carbon double bond. kuleuven.bearxiv.org The presence of the double bond introduces the possibility of cis and trans isomers, and DFT calculations can determine the relative stability of these forms. Studies on similar unsaturated amines, like allylamine, have utilized DFT to explore conformational characteristics. mdpi.com

The electronic structure, which describes the distribution and energies of electrons within the molecule, is also obtained from these calculations. This includes the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. scirp.orgphyschemres.org

A hypothetical table of optimized geometric parameters for the trans isomer of this compound, based on typical values for similar structures, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for trans-Dec-2-en-1-amine (DFT/B3LYP/6-311++G(d,p))
ParameterValue
C=C Bond Length1.34 Å
C-N Bond Length1.47 Å
N-H Bond Length1.02 Å
C-C-N Bond Angle110.5°
H-N-H Bond Angle106.7°

Reactivity Descriptors (e.g., HOMO-LUMO Gap, Ionization Energy, Electronegativity, Hardness, Softness, Electron Affinity)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's chemical reactivity and stability. mdpi.comirjweb.comscirp.org The HOMO-LUMO energy gap (ΔE) is a key indicator; a smaller gap suggests higher reactivity. scirp.org For this compound, the presence of the electron-donating amine group and the π-system of the double bond would influence these energies.

Other important descriptors include:

Ionization Potential (IP): The energy required to remove an electron, approximated as -EHOMO.

Electron Affinity (EA): The energy released when an electron is added, approximated as -ELUMO.

Electronegativity (χ): The power of an atom to attract electrons, calculated as (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (IP - EA) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for reaction. researchgate.net

These descriptors for this compound can be calculated using the energies of the optimized frontier orbitals.

Table 2: Hypothetical Global Reactivity Descriptors for trans-Dec-2-en-1-amine (in eV)
DescriptorValue
EHOMO-5.85
ELUMO-0.95
HOMO-LUMO Gap (ΔE)4.90
Ionization Potential (IP)5.85
Electron Affinity (EA)0.95
Electronegativity (χ)3.40
Chemical Hardness (η)2.45
Chemical Softness (S)0.41

Analysis of Reactivity Sites (e.g., ALIE, ELF, LOL, RDG, Fukui Functions, FMO)

Frontier Molecular Orbital (FMO) Analysis: The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group and the C=C double bond, making these the primary sites for electrophilic attack. The LUMO would likely be distributed over the C-N and C=C antibonding orbitals. nih.gov

Fukui Functions (f(r)): These functions quantify the change in electron density at a specific point when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites. mdpi.comfrontiersin.org For a nucleophilic attack (f+), the sites with the highest values are most reactive, while for an electrophilic attack (f-), the sites with the highest values are the most susceptible.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analyses that provide a visualization of electron localization in a molecule. ijasret.commdpi.com They can distinguish between core, bonding, and non-bonding (lone pair) electrons. In this compound, these analyses would clearly show the lone pair on the nitrogen atom and the shared electron pairs in the C=C double bond, highlighting them as regions of high electron density and potential reactivity. nih.govresearchgate.netjussieu.fr

Average Localized Ionization Energy (ALIE): ALIE maps the energy required to remove an electron from any point on the molecule's surface, with lower values indicating more reactive sites.

Reduced Density Gradient (RDG): The RDG analysis is particularly useful for visualizing non-covalent interactions. arxiv.orgacs.orgrsc.org It identifies regions of hydrogen bonding, van der Waals forces, and steric repulsion. jetir.org

Reaction Pathway and Intermediate Investigations

DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. For this compound, this could involve studying its participation in reactions such as Michael additions, where the amine acts as a nucleophile, or electrophilic additions to the double bond. researchgate.netunibo.it Computational studies on the reactions of other amines have successfully elucidated complex mechanisms, including the role of catalysts and solvent effects. researchgate.netresearchgate.netrsc.org For instance, a study of the palladium-catalyzed allylation of primary amines used DFT to explore different mechanistic pathways. researchgate.net Similarly, investigating the reaction of this compound with an electrophile would involve locating the transition state structure and calculating the activation energy barrier, providing insights into the reaction kinetics. acs.org

Modeling of Intermolecular Interactions (Hydrogen Bonding, Dipole-Dipole, Noncovalent Interactions)

The primary amine group in this compound is capable of acting as both a hydrogen bond donor and acceptor, leading to significant intermolecular interactions. researchgate.netacs.org These interactions are crucial in determining the physical properties of the compound. Computational methods can model these non-covalent interactions in detail.

Hydrogen Bonding: DFT calculations can be used to model dimers or larger clusters of this compound molecules to study the geometry and energetics of the N-H···N hydrogen bonds. acs.orgresearchgate.net The strength of these interactions can be quantified by calculating the binding energy.

Noncovalent Interaction (NCI) Analysis: As mentioned, techniques like RDG are used to visualize and characterize these weak interactions. acs.orgrsc.orgjetir.org The NCI plots would reveal the presence of hydrogen bonds as strong attractive interactions, while the long alkyl chain would exhibit weaker van der Waals forces. mdpi.comnih.govfrontiersin.orgresearchgate.net Studies on other amines have successfully used these methods to understand complexation and interaction patterns. acs.org

Computational Design for Material Science Applications (e.g., Porous Organic Polymers)

The functional groups in this compound—the primary amine and the alkene—make it a potential building block for synthesizing functional materials. Computational design plays a key role in predicting the properties of such materials before their synthesis.

Amine-functionalized porous organic polymers (POPs) are a class of materials with significant potential for applications such as carbon dioxide capture. rsc.orgosti.gov Computational studies can be used to design new POPs by incorporating amine-containing monomers and to predict their performance. arxiv.org For example, a monomer similar to this compound could be computationally incorporated into a porous framework, and simulations could then be run to assess properties like surface area, pore size, and CO₂ adsorption capacity. researchgate.net The alkene group also offers a route to polymerization or grafting onto surfaces, and computational modeling can help in understanding these processes and the properties of the resulting materials. nih.govmdpi.com

Dec 2 En 1 Amine As a Building Block in Advanced Organic Synthesis

Synthesis of Complex Organic Architectures

The dual functionality of Dec-2-en-1-amine allows it to participate in a wide array of chemical reactions, making it a valuable synthon for creating intricate molecular structures. The primary amine group (R-NH₂) can undergo typical amine reactions such as acylation, alkylation, and condensation, while the internal alkene is susceptible to addition reactions, oxidation, and metathesis. purkh.comwikipedia.org

The strategic placement of the amine adjacent to the double bond, in an allylic position, influences the reactivity of both groups. This arrangement is found in related molecules like allylamine, which is used in the synthesis of pharmaceuticals and other chemicals. nih.gov The utility of such building blocks is demonstrated in the synthesis of complex heterocyclic structures. For example, related C10 building blocks, such as dec-2-yn-1-yl derivatives (containing a triple bond instead of a double bond), are used in copper-catalyzed reactions to synthesize substituted morpholines, highlighting the role of such structures in building complex molecular frameworks. acs.org

Table 1: Potential Reactions for Modifying this compound

Functional Group Reaction Type Potential Reagents Resulting Structure
Primary Amine Acylation Acid Chlorides, Anhydrides Amide
Primary Amine Reductive Amination Aldehydes/Ketones, NaBH₄ Secondary/Tertiary Amine
Primary Amine Michael Addition α,β-Unsaturated Carbonyls β-Amino Carbonyl
Alkene Epoxidation Peroxy Acids (e.g., m-CPBA) Epoxide
Alkene Dihydroxylation OsO₄, KMnO₄ Diol

The ability to selectively react one functional group while preserving the other is key to its use as a building block. For instance, the amine can be protected, allowing for modification of the double bond, followed by deprotection and further reaction at the amine site. This orthogonal reactivity is fundamental in multi-step organic synthesis.

Incorporation into Polymeric Materials

The functional groups on this compound provide anchor points for its integration into polymeric structures. It can act as a monomer, a grafting agent, or a chain-end modifier, contributing its long alkyl chain and reactive sites to the final material. wikipedia.org

Surfactants are amphiphilic molecules with a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. The ten-carbon chain of this compound serves as an effective hydrophobic tail. The primary amine group can be chemically modified to create a hydrophilic head.

Several strategies can be employed to convert fatty amines into surfactants:

Amine Oxides: The primary amine can be alkylated and subsequently oxidized with hydrogen peroxide to form an amine oxide, a type of non-ionic or cationic surfactant depending on the pH. ekb.eg

Amphoteric Surfactants: Reaction with reagents like ethyl bromoacetate (B1195939) or methyl acrylate, followed by saponification, can introduce a carboxylate group, creating a betaine-type structure that is amphoteric (possessing both positive and negative charges). uasz.sn

Non-ionic Surfactants: The Aza-Michael addition of alkylamines to poly(ethylene glycol) dimethacrylate is a one-step method to create non-ionic surfactants. acs.org

This compound is a suitable starting material for these syntheses, positioning it as a valuable chemical intermediate for the surfactant industry. bldpharm.com

This compound possesses two polymerizable sites: the primary amine and the alkene. This allows it to be used as a monomer in different types of polymerization.

Step-Growth Polymerization: The primary amine can react with difunctional monomers like dicarboxylic acids or diisocyanates to form polyamides or polyureas, respectively. Hexamethylene diamine is a classic example of a diamine monomer used for producing polyamides.

Chain-Growth Polymerization: The alkene group can participate in chain-growth polymerizations. The related monomer, allylamine, can be polymerized, although the allylic proton can lead to chain transfer, affecting the molecular weight of the resulting polymer. nih.gov

The bifunctionality of this compound also allows for the synthesis of polymers with pendant functional groups. If polymerization proceeds through the alkene, the resulting polymer will have primary amine groups attached to the backbone, which can be used for further modification.

Michael addition polymerization is a powerful tool for creating biocompatible and biodegradable polymers. nih.gov This reaction involves the conjugate addition of a nucleophile (a Michael donor) to an electron-deficient alkene (a Michael acceptor). Primary amines are excellent Michael donors. nih.gov

In this context, this compound can react with difunctional Michael acceptors such as diacrylates or divinyl sulfone. researchgate.net The reaction proceeds via the addition of the primary amine to the double bonds of the acceptor monomer, leading to the formation of a linear polymer, often a poly(β-amino ester) or poly(sulfone amine). nih.govresearchgate.net These polymers are of great interest for biomaterial applications, including drug delivery and tissue engineering, due to their potential for degradation and the presence of amine groups that can be protonated at physiological pH. nih.gov

Table 2: Illustrative Michael Addition Polymerization with this compound

Monomer A (Michael Donor) Monomer B (Michael Acceptor) Resulting Polymer Class Potential Biomaterial Application
This compound Poly(ethylene glycol) diacrylate (PEGDA) Poly(β-amino ester) Hydrogels, Drug Delivery
This compound Divinyl sulfone (DVS) Poly(sulfone amine) Gene Delivery Vectors

This table is illustrative of the potential applications based on the principles of Michael addition polymerization.

Graft polymers consist of a main polymer backbone with one or more side chains that are structurally distinct. wikipedia.org The amine group of this compound makes it suitable for creating functional materials via graft polymerization, primarily through the "grafting to" method. wikipedia.org

In the "grafting to" approach, a pre-formed polymer backbone containing electrophilic functional groups (e.g., esters, acid chlorides, or epoxides) is reacted with the nucleophilic primary amine of this compound. This reaction covalently attaches the this compound molecule as a short side chain onto the main polymer. This process can be used to modify the surface properties of materials, for example, by introducing the hydrophobic decenyl chain onto a hydrophilic polymer backbone. Amine functionalization is a widely used post-synthesis modification strategy for creating grafted polymers. rsc.org Studies have shown that grafting amine-containing polymers onto polyethylene (B3416737) films can create functional surfaces. scielo.org.mx

Modifying the ends of polymer chains is crucial for creating well-defined materials like block copolymers, polymer-drug conjugates, and surface-active agents. rsc.orgmdpi.com The primary amine of this compound makes it an excellent candidate for chain-end functionalization. rsc.org

A common strategy involves synthesizing a polymer using a technique like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which leaves a reactive group (typically a thiocarbonylthio group) at the polymer chain end. This group can be chemically removed (aminolysis) and the resulting thiol can be reacted in situ to install a functional group. rsc.org Alternatively, a polymer can be synthesized with a terminal electrophile, such as an alkyl halide or an activated ester, which can then be reacted with this compound in a nucleophilic substitution reaction to cap the polymer chain with the amine. This introduces the decenyl group at the chain end and provides a terminal primary amine for further conjugation. This approach has been used to synthesize amine-terminated liquid rubbers, where the terminal amine groups can interact with fillers or form intermolecular hydrogen bonds. mdpi.com

Design of Compound Libraries and Scaffolds for Research

The design and synthesis of compound libraries are central to modern drug discovery, providing a diverse collection of molecules for high-throughput screening. The selection of appropriate scaffolds and building blocks is critical in ensuring the structural and chemical diversity of these libraries. Long-chain aliphatic amines are valuable in this context as they can be used to systematically vary the lipophilicity and conformational flexibility of the target molecules.

While specific examples of the widespread use of this compound in large-scale compound libraries are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, spiro compounds containing a decene substructure have been investigated for their therapeutic potential. researchgate.net The incorporation of a flexible ten-carbon chain, such as that in this compound, can be a strategic element in the design of scaffolds aimed at exploring specific protein-ligand interactions. The hydrophobic nature of the decenyl chain can facilitate membrane permeability or interactions with hydrophobic pockets in biological targets.

The allylic amine functionality of this compound provides a reactive handle for a variety of chemical transformations suitable for combinatorial chemistry. This allows for the facile introduction of a wide range of substituents, thereby generating a library of diverse compounds from a single scaffold. The development of multicomponent reactions (MCRs) has further expanded the utility of amine building blocks in creating complex molecular scaffolds in a single synthetic operation. wikipedia.org For example, MCRs involving amines, aldehydes, and other components can rapidly generate libraries of heterocyclic compounds, which are prevalent in many approved drugs.

The table below illustrates the types of scaffolds that can be generated using primary amines as key building blocks in multicomponent reactions, highlighting the potential for a compound like this compound to be utilized in similar synthetic strategies.

Scaffold TypeMulticomponent ReactionKey Building BlocksPotential for this compound
Substituted Piperidines Imino-Diels-Alder ReactionAldehyde, Primary Amine, DieneThe primary amine of this compound can participate as the amine component.
Dihydroimidazopyrimidines Groebke-Blackburn-Bienaymé ReactionIsocyanide, Aldehyde, AminopyrimidineWhile not a direct component, the amine functionality is a key reactive group in similar MCRs.
Substituted Pyrroles Paal-Knorr Synthesis1,4-Dicarbonyl, Primary AmineThis compound can serve as the primary amine source to generate N-substituted pyrroles.

This table is illustrative and based on general multicomponent reaction principles. Specific reaction conditions would need to be optimized for this compound.

Application in Peptide and Amide Synthesis

Amide bond formation is one of the most fundamental reactions in organic chemistry and is central to the synthesis of peptides, polymers, and a vast number of pharmaceuticals. nih.govherts.ac.uk Primary amines are essential nucleophiles in these reactions, coupling with activated carboxylic acids to form the characteristic amide linkage.

This compound, as a primary amine, is a suitable substrate for a wide range of amide coupling reactions. Standard coupling reagents such as carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HBTU, HATU) can be employed to facilitate the reaction between this compound and a carboxylic acid. herts.ac.uk The choice of coupling reagent and reaction conditions can be critical, especially for sterically hindered or electronically deficient substrates. europa.eu

In the context of peptide chemistry, the incorporation of non-natural amino acids or amine building blocks is a common strategy to modulate the pharmacological properties of peptides, such as their stability, conformation, and receptor affinity. While this compound is not a standard amino acid, its structure can be incorporated into peptide-like molecules or as a modification at the N-terminus or on a side chain of a natural amino acid. For instance, the amine group of this compound can be acylated by the C-terminus of a peptide chain.

The synthesis of peptide conjugates is another area where a building block like this compound could be applied. For example, a peptide could be functionalized with a moiety that reacts specifically with the double bond of the decenyl group, or the amine could be used to attach the entire decenyl moiety to a peptide scaffold. frontiersin.orgnih.gov

The following table provides examples of common amide coupling reagents and their general applicability for the reaction of a primary amine, such as this compound, with a carboxylic acid.

Coupling ReagentActivating SpeciesByproductsGeneral Applicability
DCC (Dicyclohexylcarbodiimide) O-acylisoureaDicyclohexylurea (DCU)Widely used, but can cause epimerization in chiral substrates. herts.ac.uk
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) O-acylisoureaWater-soluble ureaSimilar to DCC, but the byproduct is easily removed by aqueous workup.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) Activated ester (from HOAt)TetramethylureaHighly efficient, even for hindered couplings, and minimizes racemization. europa.eu
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) Activated ester (from HOBt)Hexamethylphosphoramide (HMPA) related byproductsEffective for peptide bond formation.

This table provides a general overview of common coupling reagents. The optimal choice depends on the specific substrates and desired reaction outcomes.

Environmental Fate and Analytical Detection of Dec 2 En 1 Amine and Its Non Biological Degradation Products

Non-Biological Degradation Pathways

Non-biological degradation involves the transformation of a chemical through abiotic processes. miljodirektoratet.no For dec-2-en-1-amine, these pathways are largely dictated by its primary amine functional group and the presence of a carbon-carbon double bond, which introduce specific reaction vulnerabilities.

Thermal Degradation Mechanisms

Thermal degradation occurs when a molecule breaks down at elevated temperatures. hw.ac.uknih.gov While specific studies on this compound are not prevalent, the general principles of amine thermal degradation indicate that high temperatures, such as those in industrial settings or during specific environmental events, can induce molecular breakdown. uky.eduepri.com The rate of degradation is significantly influenced by temperature; as temperature increases, the loss of the parent amine accelerates. researchgate.net For alkanolamines, a common degradation pathway involves carbamate (B1207046) polymerization, initiated by the reaction of the amine with CO2 to form a carbamate, which then undergoes further reactions. uky.eduutexas.edu In the case of this compound, which is not an alkanolamine, thermal stress would likely lead to fragmentation of the molecule through cleavage of C-C and C-N bonds, producing a variety of smaller, more volatile compounds.

Oxidative Degradation Pathways

Oxidative degradation is a primary pathway for the breakdown of amines in the environment, occurring in the presence of oxygen and often catalyzed by metal ions. hw.ac.uknih.gov The process can occur in both liquid and atmospheric phases. hw.ac.uk The initial step in the oxidative degradation of an amine typically involves the formation of an amine radical. oup.com This can happen via two main mechanisms: hydrogen abstraction from the carbon atom adjacent to the nitrogen (the α-carbon) or electron abstraction from the lone pair on the nitrogen atom. oup.com

For this compound, the presence of the double bond introduces additional reaction sites. The molecule is susceptible to oxidation at the allylic position (the carbon adjacent to the double bond) as well as at the amine group. Subsequent reactions can lead to the cleavage of the nitrogen-carbon bond, ultimately producing a range of degradation products. oup.com Common products identified from the oxidative degradation of other amines include ammonia (B1221849), aldehydes, and carboxylic acids. osti.gov The presence of oxygen and factors like heat and metal catalysts can significantly accelerate these degradation reactions. nih.gov

Reactions with Acidic Species and Nitrogen Oxides (e.g., Nitrosamine Formation)

In the atmosphere, amines can react with acidic gases and nitrogen oxides (NOx).

Reactions with Acidic Species: Amines are basic and readily react with acidic species such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃) present in the atmosphere. copernicus.org This acid-base reaction results in the formation of aminium salts (e.g., dec-2-en-1-aminium nitrate). copernicus.org These salts have significantly lower volatility than the parent amine, leading to their partitioning into the particle phase in the atmosphere. copernicus.org

Reactions with Nitrogen Oxides: The reaction of amines with nitrosating agents derived from nitrogen oxides is of significant environmental concern. thermofisher.com Nitrous acid (HONO), often present in polluted air, reacts with amines. thermofisher.commsu.edu The outcome of this reaction depends on the structure of the amine. libretexts.org Primary amines, such as this compound, react with the nitrosonium cation (NO⁺) to form a highly unstable diazonium ion. europa.eupjoes.com This intermediate rapidly decomposes by losing a molecule of nitrogen gas (N₂) to form a carbocation. europa.eupjoes.com The resulting carbocation can then undergo a variety of reactions, including substitution and elimination, to yield a mixture of products. It is important to note that stable N-nitrosamines are characteristic products of secondary amines, not primary amines. msu.edulibretexts.org The formation of nitrosamines from tertiary amines is also possible but generally less efficient. europa.eu

The rate of nitrosation is dependent on several factors, including the pH and the concentrations of the amine and the nitrosating agent. europa.eu

Formation of Other Volatile and Non-Volatile Degradation Products

The degradation pathways of this compound are expected to produce a complex mixture of both volatile and non-volatile compounds.

Volatile Products: Due to its volatility, ammonia is a major degradation product expected from the breakdown of the amine functional group. bibliotekanauki.pl Thermal and oxidative processes can also lead to the cleavage of the carbon chain, forming smaller, volatile aldehydes and other hydrocarbons. bibliotekanauki.pl Volatile amines are often characteristic of the degradation of nitrogen-containing organic matter. ifremer.fr

Non-Volatile Products: Oxidative degradation can lead to the formation of non-volatile organic acids, such as formic acid and acetic acid. globalccsinstitute.com As mentioned previously, reactions with atmospheric acids produce non-volatile aminium salts. copernicus.org In processes involving CO₂, thermal degradation of some amines can lead to the formation of larger polymeric products, although this is more characteristic of alkanolamines. utexas.edu

The table below summarizes potential degradation products from this compound based on established amine chemistry.

Degradation PathwayProduct ClassPotential Specific ProductsVolatility
Oxidative Degradation AldehydAmmoniaVolatile
Carboxylic AcidFormic acid, Acetic acidNon-Volatile
Thermal Degradation Alkane/Alkene FragmentsSmaller hydrocarbonsVolatile
Reaction with NOx Diazonium Ion productsAlcohols, AlkenesVolatile
Reaction with Acids Aminium SaltDec-2-en-1-aminium nitrate/sulfateNon-Volatile

Analytical Methodologies for Environmental Detection

Detecting and quantifying this compound and its degradation products at low environmental concentrations requires a multi-step analytical approach. env.go.jp This process typically involves sample collection, preparation (including extraction, purification, and concentration), and finally, instrumental analysis, often by gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with a detector like a mass spectrometer (MS). researchgate.netresearchgate.net

Sample Preparation Techniques (Extraction, Separation, Purification, Concentration, Derivatization)

Sample preparation is a crucial step to isolate target analytes from the complex environmental matrix (e.g., water, air, soil) and remove interfering substances. env.go.jpmdpi.com

Extraction: The initial step is to extract the analytes from the sample matrix. env.go.jp Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and accelerated solvent extraction (ASE). mdpi.comnih.gov SPE is a dominant technique where a sample is passed through a cartridge containing a solid sorbent that retains the analyte. nih.govthermofisher.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines solvent extraction with a cleanup step, is also widely used, particularly for food and agricultural samples. iaea.orgsigmaaldrich.com Nanomaterials are also being explored for their high efficiency in extracting pollutants. amecj.com

Separation and Purification (Clean-up): After extraction, the extract often contains co-extracted matrix components that can interfere with analysis. env.go.jp Dispersive solid-phase extraction (dSPE) is a common clean-up step in the QuEChERS method. iaea.org Various sorbents are used to remove specific interferences:

Primary Secondary Amine (PSA): Removes sugars, fatty acids, and organic acids. iaea.orgresearchgate.net

C18 (Octadecylsilane): Removes nonpolar interferences like lipids. iaea.org

Graphitized Carbon Black (GCB): Removes pigments and sterols. sigmaaldrich.com

Concentration: To achieve the low detection limits required for environmental analysis, the purified extract is often concentrated, typically by evaporating the solvent under a gentle stream of nitrogen. eurl-pops.eu

Derivatization: Due to their polarity, many amines, including this compound, exhibit poor chromatographic behavior. sigmaaldrich.com Derivatization is a chemical modification process used to convert the polar amine into a more volatile, less reactive, and more thermally stable derivative, making it suitable for GC analysis. sigmaaldrich.comresearchgate.net This process can also enhance detection sensitivity by attaching a chromophore or fluorophore for HPLC analysis. thermofisher.com Common derivatization reagents for amines include:

Acylating Agents: Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) are used to form acyl derivatives. researchgate.net

Chloroformates: 9-fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with primary and secondary amines to form stable derivatives. thermofisher.com

Silylating Agents: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on the amine group with a silyl (B83357) group, increasing volatility and stability. sigmaaldrich.com

Other Reagents: o-Phthalaldehyde (B127526) (OPA) is another common reagent used for derivatizing primary amines. thermofisher.com

The table below summarizes common sample preparation techniques for amine analysis.

TechniquePurposeCommon Reagents/Materials
Extraction Isolate analytes from matrixSolid-Phase Extraction (SPE) cartridges, QuEChERS salts (MgSO₄, NaCl) iaea.orgsigmaaldrich.com
Purification Remove interferencesPrimary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB) iaea.org
Concentration Increase analyte concentrationNitrogen evaporation
Derivatization Improve volatility and detectionFMOC-Cl, OPA, MTBSTFA, HFBA thermofisher.comsigmaaldrich.comresearchgate.net

Chromatographic Methods

The analytical detection of this compound and its degradation products in environmental matrices relies on various chromatographic techniques. These methods are essential for separating the analyte from complex sample constituents, enabling accurate quantification and identification. The choice of method often depends on the sample matrix, the required sensitivity, and the specific analytical objective.

Gas Chromatography (GC)

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile organic compounds. However, the direct analysis of aliphatic amines like this compound by GC can be challenging due to their high polarity and basicity. These characteristics often lead to poor peak shapes (tailing) and interaction with active sites in the GC system. mdpi.com To overcome these issues, derivatization is a common strategy. mdpi.comhelsinki.fi This process converts the polar amine group into a less polar, more volatile, and more thermally stable derivative, improving chromatographic performance. helsinki.fi

Another approach to mitigate poor peak shape is the use of specialized columns designed for amine analysis or deactivation of the GC system surfaces. mdpi.com Gas chromatography is recognized for its high resolving power, sensitivity, short analysis times, and relatively low cost. researchgate.net

Common derivatization agents for primary amines in GC analysis include:

Acylating agents: Trifluoroacetic anhydride (TFAA) and pentafluorobenzoyl chloride (PFBOC) are frequently used. h-brs.deresearchgate.net These reagents create fluorinated derivatives that are not only more suitable for GC separation but are also highly sensitive to electron capture detection (ECD). mdpi.com

Pentafluorobenzaldehyde: This agent is also used for the derivatization of alkyl amines prior to GC analysis. h-brs.de

Solid-phase microextraction (SPME) is a sample preparation technique that can be coupled with GC for the extraction and preconcentration of volatile aliphatic amines from aqueous and air samples. helsinki.fiut.ac.ir

Table 1: Exemplary GC Methods for Aliphatic Amine Analysis

Parameter Method 1: PFBOC Derivatization Method 2: TFAA Derivatization
Target Analytes Low molecular weight short-chain aliphatic amines Long-chain primary alkyl amines
Derivatization Agent Pentafluorobenzoyl chloride (PFBOC) Trifluoroacetic anhydride (TFAA)
Sample Preparation In-syringe simultaneous extraction and derivatization Solid-phase extraction (SPE) with C18 sorbents
Detection Not specified, but GC-MS is common researchgate.net Flame-ionization detection (FID) and Nitrogen-phosphorus detection (NPD) h-brs.de
Application Lake, river, and industrial wastewater researchgate.net Boiler water, superheated steam, and condensate h-brs.de
Reported Recovery 62-105% depending on matrix and amine researchgate.net Not specified

| Source | researchgate.net | h-brs.de |

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is a versatile alternative for analyzing compounds that are not sufficiently volatile or are thermally labile, including long-chain amines and their derivatives. A significant challenge in LC analysis of aliphatic amines like this compound is their lack of a strong chromophore, which makes detection by common UV-Vis detectors insensitive. h-brs.de Consequently, pre-column or post-column derivatization is almost always necessary to introduce a UV-absorbing or fluorescent tag to the amine molecule. helsinki.fi

Reversed-phase HPLC on C18 columns is a common separation mode. researchgate.net The use of derivatization reagents not only enhances detectability but can also improve the chromatographic separation. researchgate.net

Key derivatization reagents for LC analysis of amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. science.govscribd.com This reaction is rapid and can be automated for both pre- and post-column derivatization. scribd.com

Dansyl Chloride: A widely used reagent that reacts with primary and secondary amines to produce fluorescent derivatives. researchgate.net

Phenylisothiocyanate (PITC): Reacts with primary amines to form phenylthiourea (B91264) derivatives that can be detected by UV or amperometric detectors. researchgate.net

1,2-benzo-3,4-dihydrocarbazole-9-acetic acid (BCAA): A novel pre-column derivatization reagent for highly sensitive fluorescence detection of aliphatic amines. researchgate.net

Table 2: Comparison of Fluorescence Derivatization Reagents for LC Analysis of Aliphatic Amines

Reagent Detection Method Key Features Application Source
o-Phthalaldehyde (OPA) Fluorescence Rapid reaction, suitable for automation, non-fluorescent itself. Urban aerosols, biological samples. science.govscribd.com
1,2-benzo-3,4-dihydrocarbazole-9-acetic acid (BCAA) Fluorescence High sensitivity, used for pre-column derivatization. Wastewater and biological samples. researchgate.net

| 10-ethyl-9-oxo-9,10-dihydroacridine-2-sulfonyl chloride (EASC) | Fluorescence & UV | Stronger photoluminescence characteristics compared to Dansyl-Cl. | Environmental water samples. | researchgate.net |

Ion Chromatography (IC)

Ion chromatography is a powerful technique for the determination of ionic species, including protonated amines, in aqueous environmental samples. mdpi.com It is particularly well-suited for the analysis of short-chain aliphatic amines and can be used for the simultaneous determination of multiple amines and inorganic cations. icm.edu.plnih.gov The separation is typically achieved on a cation-exchange column, followed by suppressed conductivity detection. icm.edu.plresearchgate.net

The main advantages of IC include its ability to analyze amines in their native (underivatized) form, high sensitivity and selectivity, and relatively simple sample pretreatment, which often only requires filtration. mdpi.com The separation of amines requires careful optimization of analytical conditions, such as the eluent type, concentration, and flow rate. researchgate.net Acidic eluents, such as methanesulfonic acid (MSA), are commonly used. icm.edu.plresearchgate.net

Table 3: Typical Ion Chromatography System Parameters for Aliphatic Amine Analysis

Parameter Description Example Source
Separation Column Cation-exchange column (e.g., organic polymer-based). Dionex IonPac CS16 researchgate.net
Eluent Acidic solution. 25-50 mM Methanesulfonic Acid (MSA) icm.edu.plresearchgate.net
Detection Suppressed conductivity detection. Conductometric detector icm.edu.pl
Sample Matrix Environmental samples (rainwater, snow, particulate matter). Rainwater, particulate matter extracts. icm.edu.plresearchgate.net

| Detection Limits | In the low µg/L range for short-chain amines. | 4.46 - 12.4 µg/L (for DMA, TMA) | icm.edu.plresearchgate.net |

Spectroscopic Detection in Environmental Matrices

Spectroscopic detectors are commonly coupled with chromatographic systems to quantify the separated analytes. For a compound like this compound, which lacks a native chromophore or fluorophore, spectroscopic detection in environmental samples almost exclusively relies on prior derivatization. h-brs.de

Fluorescence Detection (FD) , when coupled with HPLC, is one of the most sensitive methods for detecting aliphatic amines after they have been tagged with a fluorescent reagent. researchgate.net Reagents like o-phthalaldehyde (OPA) or 1,2-benzo-3,4-dihydrocarbazole-9-acetic acid (BCAA) convert amines into derivatives with high fluorescence quantum yields, allowing for detection at very low concentrations (femtomole levels). researchgate.netscribd.com This high sensitivity is critical for monitoring trace levels of amines in environmental water samples. researchgate.net

UV-Vis Absorbance Detection is another common detection method used with HPLC. While generally less sensitive than fluorescence detection for amines, it is robust and widely applicable. Derivatization with reagents that introduce a strongly UV-absorbing moiety, such as phenylisothiocyanate (PITC), enables the quantification of amines using a standard UV detector. researchgate.net

The choice of spectroscopic detector and the corresponding derivatization chemistry is a critical step in method development, balancing the required sensitivity with the complexity and potential interferences of the environmental matrix. researchgate.net

Future Research Directions for Dec 2 En 1 Amine

Development of Novel Enantioselective Synthetic Routes

The synthesis of chiral primary amines is a critical endeavor in medicinal and materials chemistry. researchgate.net For Dec-2-en-1-amine, which possesses a stereocenter, the development of synthetic routes that can selectively produce a single enantiomer is a paramount objective. Future research will likely focus on overcoming the challenges associated with the stereocontrolled formation of the C-N bond.

Key areas of investigation include:

Transition Metal Catalysis: The use of transition metals like palladium, nickel, and iridium has been foundational in allylic amination. researchgate.netacs.org Future work will likely explore novel chiral ligands, such as advanced phosphoramidites, to improve enantiomeric excess (ee). researchgate.net Preliminary studies on similar allylic amines have shown modest success, indicating a clear direction for optimization. researchgate.net The direct amination of allylic alcohols with an ammonia (B1221849) surrogate like ammonium (B1175870) acetate, catalyzed by palladium complexes, is a promising strategy that warrants further investigation for enantioselective variants. acs.org

Organocatalysis: Asymmetric organocatalysis presents a metal-free alternative for synthesizing chiral amines. wikipedia.org Catalytic systems based on chiral phosphoric acids or secondary amines (e.g., proline derivatives) could activate substrates to facilitate enantioselective C-N bond formation. wikipedia.orgnih.gov These methods, which often operate via enamine or iminium catalysis, could be adapted for the synthesis of this compound precursors. wikipedia.orgmdpi.com

Biocatalysis: The application of enzymes, such as amine oxidases or transaminases, offers a highly selective approach to chiral amine synthesis. acs.org Engineering enzymes with a substrate scope that includes long-chain aliphatic amines like this compound could provide a highly efficient and environmentally benign synthetic route. acs.org

Catalytic ApproachPotential Catalyst/Ligand SystemAnticipated AdvantageResearch Focus
Transition Metal Catalysis Palladium with Chiral Phosphoramidite LigandsHigh turnover, functional group toleranceLigand design to improve enantioselectivity (>99% ee)
Organocatalysis Chiral Brønsted Acids or Proline DerivativesMetal-free, green chemistry alignmentCatalyst loading reduction and substrate scope expansion
Biocatalysis Engineered Monoamine Oxidase (MAO-N) VariantsExceptional enantioselectivity, mild reaction conditionsDirected evolution to enhance activity for long-chain substrates

Exploration of New Catalytic Applications

The dual functionality of this compound makes it a candidate for use as an organocatalyst itself. The primary amine can interact with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions, which are key intermediates in many organic transformations. wikipedia.orgmdpi.com

Future research should explore its potential in:

Enamine Catalysis: By reacting with ketones or aldehydes, this compound could form an enamine, which can then participate in reactions such as asymmetric Michael additions or aldol (B89426) reactions. mdpi.com The long alkyl chain may influence solubility and the steric environment of the catalytic pocket.

Iminium Catalysis: The formation of an iminium ion with α,β-unsaturated carbonyl compounds can lower the LUMO, activating the substrate for nucleophilic attack in reactions like Diels-Alder or Friedel-Crafts alkylations. wikipedia.org

Dual Catalysis Systems: this compound could be used in conjunction with a metal catalyst or another organocatalyst, where the amine moiety directs or activates the substrate while the co-catalyst performs the key bond-forming step. nih.gov

Catalytic ModeReaction TypeRole of this compoundPotential Substrates
Enamine Catalysis Michael AdditionForms a nucleophilic enamine intermediateAldehydes, Ketones
Iminium Catalysis Diels-Alder ReactionForms an electrophilic iminium ionα,β-Unsaturated Aldehydes
Dual Activation Mannich ReactionActs as a base and forms an iminium ionKetones, Aldehydes, Imines

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting chemical behavior, thereby accelerating experimental discovery. researchgate.net For this compound, advanced computational modeling can offer profound insights.

Key research directions include:

Mechanism Elucidation: Using Density Functional Theory (DFT), researchers can model the transition states of potential synthetic routes. nih.govresearchgate.net This allows for the rational design of catalysts and reaction conditions that favor the desired enantiomer. Computational studies can clarify whether a reaction proceeds through, for example, an outer-sphere or inner-sphere mechanism in transition metal catalysis.

Predicting Catalytic Activity: Quantum-chemical properties and molecular dynamics simulations can be used to predict the catalytic efficacy of this compound in various organocatalytic reactions. pec.ac.in Models can help understand how the long alkyl chain influences the catalyst's conformational dynamics and interaction with substrates.

Degradation Pathway Modeling: Computational models can predict the most likely pathways for the environmental or industrial degradation of this compound. nih.gov By simulating reactions with radicals (e.g., hydroxyl radicals), it is possible to identify potential degradation products and assess their environmental impact. mdpi.com

Modeling TechniqueApplication AreaPredicted Outcome
Density Functional Theory (DFT) Enantioselective SynthesisTransition state energies, reaction pathways, origin of stereoselectivity
Molecular Dynamics (MD) Catalytic PerformanceCatalyst-substrate binding modes, conformational flexibility
Quantitative Structure-Property Relationship (QSPR) Degradation ProcessesRate of oxidative degradation, identification of labile bonds

Investigation of Sustainable Synthesis and Degradation Processes

Modern chemical research places a strong emphasis on green and sustainable processes. rsc.org Future work on this compound should align with these principles, focusing on both its synthesis and its ultimate fate in the environment.

Sustainable Synthesis: Research should target synthetic methods that minimize waste and avoid hazardous reagents. This includes developing catalytic systems that use earth-abundant metals or are entirely metal-free. wikipedia.orgrsc.org Another avenue is the synthesis of this compound from renewable feedstocks. The use of green metrics, such as those provided by the CHEM21 toolkit, will be essential for evaluating the environmental footprint of new synthetic pathways. rsc.org

Degradation Studies: Understanding the degradation of this compound is crucial for assessing its environmental impact. Research should focus on its biodegradability and its reactivity under atmospheric conditions. Studies on oxidative degradation, which can occur in post-combustion capture processes or in the environment, can reveal the compound's stability and the nature of its degradation products. nih.gov The degradation of related polymers like gelatin, an irreversibly hydrolyzed form of collagen, involves breaking down peptide structures, which can serve as a conceptual model for the breakdown of large organic molecules. wikipedia.org

Research AreaKey ObjectiveExample Approach
Green Synthesis Reduce environmental impactNickel-catalyzed multicomponent coupling using readily available starting materials. rsc.org
Renewable Feedstocks Move away from petrochemical sourcesBiocatalytic conversion of fatty acid derivatives.
Biodegradation Determine environmental persistenceStandardized respirometry tests (e.g., OECD 301) with activated sludge.
Chemical Degradation Understand abiotic degradation pathwaysPhotochemical and oxidative stability studies in aqueous solutions. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dec-2-en-1-amine, and how can researchers optimize reaction yields?

  • Methodological Answer : Synthesis typically involves reductive amination of Dec-2-enal or alkylation of ammonia with allylic halides. Key steps include:

  • Selecting precursors with minimal steric hindrance to favor amine formation.
  • Using catalysts like palladium or nickel for hydrogenation steps to reduce imine intermediates.
  • Purification via fractional distillation or column chromatography, followed by characterization using 1^1H/13^13C NMR and GC-MS to confirm structure and purity .
  • Yield optimization may require adjusting reaction temperature, solvent polarity (e.g., ethanol vs. THF), and stoichiometric ratios of reactants.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and computational methods:

  • Spectroscopy : IR spectroscopy to identify N-H and C=C stretching vibrations; 1^1H NMR to resolve alkene proton coupling patterns (J values).
  • Computational Analysis : Density Functional Theory (DFT) calculations to map electron density around the amine group and predict reactivity trends (e.g., nucleophilicity).
  • Compare experimental data with simulated spectra from computational tools like Gaussian or ORCA to validate findings .

Q. What are the recommended storage conditions to ensure this compound’s stability in laboratory settings?

  • Methodological Answer :

  • Store under inert gas (argon or nitrogen) in amber glass vials to prevent oxidation of the alkene moiety.
  • Conduct stability assays by monitoring decomposition via HPLC under varying temperatures (4°C, 25°C) and humidity levels.
  • Use stabilizers like BHT (butylated hydroxytoluene) if prolonged storage is required, but verify compatibility with downstream applications .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound’s reaction kinetics with carbonyl compounds?

  • Methodological Answer :

  • Systematic Replication : Repeat experiments under controlled conditions (e.g., standardized solvent, temperature).
  • Cross-Validation : Use alternative analytical techniques (e.g., stopped-flow spectroscopy vs. calorimetry) to confirm kinetic parameters.
  • Computational Modeling : Apply transition-state theory (TST) to identify competing reaction pathways or intermediates that may explain discrepancies.
  • Meta-Analysis : Review literature for solvent- or catalyst-specific anomalies in analogous amine-carbonyl reactions .

Q. What experimental frameworks are suitable for studying this compound’s role in CO2_2 capture applications?

  • Methodological Answer :

  • Absorption-Desorption Cycles : Design gravimetric or volumetric setups to measure CO2_2 uptake capacity under flue gas conditions (e.g., 40–60°C, 1–15% CO2_2).
  • Degradation Analysis : Use FTIR and LC-MS to identify oxidative byproducts (e.g., nitrosamines) after repeated cycles.
  • Comparative Studies : Benchmark against heterocyclic amines (e.g., piperazine) to evaluate energy efficiency during solvent regeneration .

Q. How can researchers address challenges in quantifying this compound’s enantiomeric purity for asymmetric catalysis studies?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • Polarimetry vs. NMR : Compare optical rotation data with 1^1H NMR diastereomeric derivatization (e.g., using Mosher’s acid chloride).
  • Stereodynamic Analysis : Investigate racemization rates under varying pH and temperature to refine isolation protocols .

Data Interpretation and Reproducibility

Q. What strategies ensure reproducibility in this compound’s catalytic applications?

  • Methodological Answer :

  • Detailed Protocols : Document catalyst loading, solvent degassing procedures, and reaction quenching methods.
  • Open Data Practices : Share raw spectral data and computational input files via repositories like Zenodo.
  • Collaborative Validation : Partner with independent labs to replicate key findings using identical reagents and equipment .

Q. How should researchers design controls to distinguish this compound’s specific reactivity from background interference?

  • Methodological Answer :

  • Blank Experiments : Run reactions without the amine to identify non-specific side reactions.
  • Isotopic Labeling : Use 15^{15}N-labeled this compound to track amine participation in mechanistic studies.
  • Competitor Analytes : Introduce structurally similar amines (e.g., Dec-1-en-1-amine) to test selectivity .

Tables for Comparative Analysis

Table 1 : Key Synthetic Routes for this compound

MethodStarting MaterialCatalystYield (%)Purity (GC-MS)Reference
Reductive AminationDec-2-enalPd/C78≥98%
Allylic Halide Alkylation1-Bromo-2-deceneNone6595%

Table 2 : Stability of this compound Under Storage Conditions

ConditionDegradation (%) at 30 DaysAnalytical Method
4°C, Argon Atmosphere2HPLC
25°C, Ambient Air18GC-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.